Meiqx

Description

Structure

3D Structure

Properties

IUPAC Name |

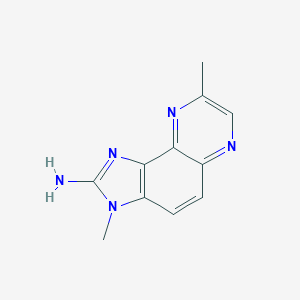

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCCCQNKIYNAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020801 | |

| Record name | MeIQx | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Toronto Research Chemicals MSDS], Solid | |

| Record name | MeIQx | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | MeIQx | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77500-04-0 | |

| Record name | MeIQx | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77500-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-IQX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077500040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MeIQx | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MeIQx | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEIQX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GYH6416ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

295 - 300 °C | |

| Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, metabolism, and biological effects of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as MeIQx.

Chemical Identity and Properties

This compound is a heterocyclic aromatic amine that is formed during the high-temperature cooking of meat and fish.[1] It is a potent mutagen and is reasonably anticipated to be a human carcinogen.[2]

The full chemical name of this compound is 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline .[3][4]

Synonyms:

Molecular Formula: C₁₁H₁₁N₅[2][5]

Molecular Weight: 213.24 g/mol [2]

| Property | Value | Reference |

| Appearance | Yellow solid | [2] |

| Melting Point | 295–300 °C (with slight decomposition) | [3][6] |

| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO).[3][5] | [3][5] |

| Stability | Stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light.[3] | [3] |

| Reactivity | Rapidly degraded by dilute hypochlorite.[3] | [3] |

| log K_ow_ | 1.82 | [6] |

| Extinction Coefficient | 41,000 at 273 nm | [6] |

Synthesis and Isolation

Several synthetic routes for this compound have been developed to obtain the compound in an isomerically pure form for research purposes.[7] One of the initial and confirmed syntheses involves the following key steps:

-

Methylation of 6-amino-3-methyl-5-nitroquinoxaline.

-

Reduction of the nitro group to form the 5-amino derivative.

-

Cyclization with cyanogen bromide to yield this compound.[3]

An improved synthesis method starts from 4-fluoro-o-phenylenediamine, providing an overall yield of 21%.[8] This method may produce the 3,7-dimethyl isomer as a minor by-product.[8] For radiolabeling, [¹⁴C]cyanogen bromide can be used in the final cyclization step.[8]

The following is a generalized protocol based on reported synthetic routes:

-

Step 1: Nitration and Amination. A suitable starting material, such as a quinoxaline derivative, is nitrated to introduce a nitro group at the 5-position. Subsequent amination provides the necessary amino group.

-

Step 2: Methylation. The amino group on the quinoxaline ring is methylated.

-

Step 3: Reduction. The nitro group is reduced to an amino group, typically using a reducing agent like sodium dithionite.

-

Step 4: Cyclization. The resulting diamine is cyclized with cyanogen bromide to form the imidazole ring, completing the this compound structure.

-

Step 5: Purification. The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.

This compound was first isolated from fried beef.[9] The isolation process typically involves:

-

Extraction: Acid extraction of the cooked food sample.[3]

-

Adsorption: Use of XAD-2 resin or "blue cotton" (cellulose with covalently bound CI Reactive Blue 21) to adsorb the heterocyclic amines.[3]

-

Chromatography: A series of chromatographic steps, including Sephadex LH-20 column chromatography and reverse-phase high-performance liquid chromatography (HPLC), are used for purification.[3]

-

Analysis: The structure is confirmed by mass spectrometry and ultraviolet spectrophotometry.[3]

Biological Activity and Metabolism

This compound is a genotoxic compound that requires metabolic activation to exert its carcinogenic effects.[5] This activation primarily occurs in the liver.

The metabolism of this compound involves a complex interplay between activation and detoxification pathways.

-

Activation: The primary activation pathway is initiated by N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[5][10] The resulting N-hydroxy-MeIQx is then further activated by O-acetylation, mediated by N-acetyltransferase 2 (NAT2), to form a reactive species that can bind to DNA, forming DNA adducts.[5]

-

Detoxification: this compound and its metabolites can also undergo detoxification through conjugation with glucuronic acid or sulfate.[3]

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) - OEHHA [oehha.ca.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Table 1, Properties of MeIQ, this compound, IQ, and PhIP - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthetic routes to the food carcinogen 2 amino-3,8-dimethylimidazo[4,5-f]quinoxaline (8-MeIQx) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("this compound") and its 2-14C-labelled analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

The Carcinogenic Mechanism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of protein-rich foods like meat and fish.[1][2] Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), this compound exposure is a potential risk factor for several human cancers, including those of the liver, colon, prostate, and breast.[3] This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound-induced carcinogenesis. It details the critical metabolic activation pathways, the formation and nature of DNA adducts, downstream effects on cellular signaling, and the experimental methodologies used to elucidate these processes. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized using diagrams.

Core Mechanism: From Dietary Component to Carcinogen

The carcinogenic potential of this compound is not intrinsic; it requires multi-step metabolic activation to be converted into a reactive form that can damage DNA.[4][5] This process, known as bioactivation, is a complex interplay of Phase I and Phase II metabolic enzymes, which ultimately determines the genotoxicity of the compound.

Metabolic Activation (Bioactivation)

The primary pathway for this compound bioactivation begins in the liver and involves two critical enzymatic steps:

-

N-hydroxylation: The initial and rate-limiting step is the N-oxidation of the exocyclic amino group of this compound to form the proximate carcinogen, N-hydroxy-MeIQx.[4][6] This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP1A2, which is highly expressed in the liver.[5][6] While CYP1A2 is the main enzyme, extrahepatic P450 isoforms like CYP1A1 can also contribute to this process.[4]

-

O-esterification: The N-hydroxy-MeIQx intermediate is then subject to Phase II O-esterification. This is most commonly catalyzed by N-acetyltransferase 2 (NAT2), which O-acetylates the hydroxylamine to form a highly unstable N-acetoxy-MeIQx ester.[4] This ester rapidly and spontaneously breaks down to form a highly electrophilic nitrenium ion (or arylnitrenium ion), the ultimate carcinogen responsible for DNA damage.[4] Genetic polymorphisms in the NAT2 gene, leading to "rapid" or "slow" acetylator phenotypes, significantly influence an individual's susceptibility to this compound-induced carcinogenesis, with rapid acetylators showing higher levels of DNA adduct formation and mutagenesis.[4]

While O-acetylation is a major pathway, O-esterification can also be catalyzed by sulfotransferases (SULTs), though this is often considered a competing pathway that can also lead to reactive intermediates.

Detoxification Pathways

Concurrent with bioactivation, this compound and its metabolites can undergo detoxification. Phase II enzymes can conjugate this compound or its hydroxylated intermediates with glucuronic acid or sulfate, producing more water-soluble compounds that are readily excreted.[6][7] For instance, glucuronidation of N-hydroxy-MeIQx to form N-OH-MeIQx-N²-glucuronide is a significant detoxification pathway in humans.[5] The balance between bioactivation and detoxification pathways is a crucial determinant of the overall carcinogenic risk.[3][5]

DNA Adduct Formation

The ultimate carcinogenic nitrenium ion is highly reactive and covalently binds to DNA, forming bulky chemical adducts.[8] The primary target for this compound is the C8 position of guanine, forming N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx).[4][9] A minor adduct, formed at the N² position of guanine (dG-N²-MeIQx), has also been identified.[9][10] These adducts distort the DNA helix, interfering with normal cellular processes like DNA replication and transcription. If not repaired, these lesions can lead to mutations during DNA synthesis.[8]

Mutagenesis and Carcinogenesis

This compound-DNA adducts are misreplicated by DNA polymerases, leading to characteristic mutations. The predominant mutations are G:C to T:A transversions and G:C to A:T transitions.[8] The accumulation of these mutations in critical proto-oncogenes (e.g., K-ras) and tumor suppressor genes (e.g., p53) can disrupt cell cycle control, inhibit apoptosis, and promote uncontrolled cell proliferation, ultimately leading to tumor formation.[3] Studies in rodents have shown that dietary administration of this compound induces tumors in the liver, Zymbal gland, skin, and clitoral gland.[2][6]

Quantitative Data on this compound Carcinogenesis

The following tables summarize key quantitative data from various experimental studies on this compound.

Table 1: DNA Adduct Levels in In Vivo and In Vitro Models

| Species/System | Tissue/Cell Line | This compound Dose/Concentration | Adduct Level (adducts per 10⁷ nucleotides) | Reference |

| Rat (F344) | Liver | 0.5 mg/kg (oral) | 0.45 ± 0.27 | [10] |

| Rat (F344) | Liver | 10 mg/kg (oral) | 3.07 ± 0.84 | [10] |

| CHO Cells (CYP1A1/NAT24) | - | 100 µM | ~15 (adducts per 10⁸ nucleotides) | [4] |

| CHO Cells (CYP1A1/NAT25B) | - | 100 µM | ~3 (adducts per 10⁸ nucleotides) | [4] |

| Rat (F344) | Liver | 400 ppm in diet (12 weeks) | ~150 (relative adduct level) | [11] |

Note: Adduct levels can vary significantly based on the analytical method, dose, duration of exposure, and the specific genetic background of the model system.

Table 2: Tumor Incidence in Rodent Bioassays

| Species | Sex | This compound Dose (in diet) | Study Duration | Tumor Site | Incidence (%) | Reference |

| Mouse (CDF1) | Male | 0.06% (600 ppm) | 84 weeks | Liver | 43 | [2] |

| Mouse (CDF1) | Female | 0.06% (600 ppm) | 84 weeks | Liver | 91 | [2] |

| Mouse (CDF1) | Female | 0.06% (600 ppm) | 84 weeks | Lung | Significantly higher than control | [2] |

| Rat | Male | 400 ppm | - | Hepatocellular Carcinoma | 94 | [9] |

| Rat | Male | 200 ppm | - | Hepatocellular Carcinoma | 45 | [9] |

Key Experimental Protocols

The study of this compound carcinogenesis relies on several key experimental methodologies to assess mutagenicity and quantify DNA damage.

Ames Test (Bacterial Reverse Mutation Assay)

This is a widely used method to assess the mutagenic potential of a chemical.

-

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The bacteria are exposed to the test chemical (this compound) with and without a metabolic activation system (S9 fraction from rat liver). Mutagenic compounds will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

-

Methodology:

-

Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO).[12] The S9 metabolic activation mix is prepared from the livers of rats pre-treated with a P450 inducer.

-

Pre-incubation: The tester bacterial strain, this compound solution, and S9 mix (or buffer for tests without activation) are combined and pre-incubated.[12]

-

Plating: The mixture is added to molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A dose-dependent increase in revertant colonies compared to the negative control indicates a positive mutagenic response.[12]

-

DNA Adduct Quantification by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying DNA adducts.

-

Principle: DNA is isolated from cells or tissues, enzymatically digested to individual nucleosides, and then analyzed by LC-MS/MS. The mass spectrometer is set to detect the specific mass-to-charge ratio of the dG-C8-MeIQx adduct and its fragments, allowing for precise quantification against a standard curve.[10]

-

Methodology:

-

DNA Isolation: DNA is extracted from tissues or cells exposed to this compound.[4]

-

DNA Digestion: The purified DNA is enzymatically hydrolyzed to deoxyribonucleosides using enzymes like micrococcal nuclease and spleen phosphodiesterase.[4]

-

Sample Cleanup: The digest is often purified using solid-phase extraction (SPE) to remove unmodified nucleosides and other contaminants, thereby enriching the adducts.[10]

-

LC-MS/MS Analysis: The sample is injected into an HPLC system coupled to a tandem mass spectrometer. The dG-C8-MeIQx adduct is separated from other components on a C18 reversed-phase column.[10]

-

Quantification: Detection is performed using selected reaction monitoring (SRM), where the instrument monitors a specific precursor-to-product ion transition for the adduct. Quantification is achieved by comparing the peak area to that of a known amount of a synthetic dG-C8-MeIQx standard.[10]

-

Signaling Pathways in this compound Carcinogenesis

The formation of this compound-DNA adducts triggers a complex cellular response. The fate of the cell—survival, senescence, apoptosis, or malignant transformation—depends on the extent of the damage and the integrity of its DNA damage response (DDR) and repair pathways.

-

DNA Damage Recognition and Repair: Bulky adducts like dG-C8-MeIQx are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway. If the NER pathway is efficient, the adduct is removed, and the cell can survive without mutations.

-

Cell Cycle Arrest: If the damage is extensive, the DDR pathway is activated. Sensor proteins (e.g., ATR) detect stalled replication forks caused by the adducts. This activates downstream kinases like Chk1, which in turn phosphorylate and activate the tumor suppressor p53. Activated p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest. This pause provides the cell with more time to repair the DNA damage.

-

Apoptosis: If the DNA damage is too severe to be repaired, p53 can initiate apoptosis (programmed cell death) by upregulating pro-apoptotic proteins like Bax. This is a critical tumor-suppressive mechanism that eliminates heavily damaged cells.

-

Mutagenesis and Transformation: If the DNA repair mechanisms are overwhelmed, faulty, or if the cell escapes apoptosis, DNA replication may proceed past the adduct, often incorporating an incorrect base opposite the lesion. This fixation of a DNA lesion into a permanent mutation can lead to the activation of oncogenes or inactivation of tumor suppressor genes, driving the process of malignant transformation.

References

- 1. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Major routes of metabolism of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Analysis and quantification of DNA adducts of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in liver of rats by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation and removal of DNA adducts in the liver of rats chronically fed the food-borne carcinogen, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

MeIQx: A Technical Guide to Exposure Sources and Human Health Risks

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of protein-rich foods.[1] Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), this compound exposure is a significant public health concern.[2][3] This technical guide provides an in-depth overview of this compound, detailing its exposure sources, formation, metabolism, and the molecular mechanisms underlying its genotoxicity and carcinogenicity. The document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes critical biological pathways to support further research and the development of potential risk mitigation strategies.

Exposure Sources and Formation

This compound is primarily formed in muscle-containing foods subjected to high-temperature cooking methods such as frying, grilling, and barbecuing.[3][4] Its formation occurs through the Maillard reaction, involving creatine or creatinine, amino acids, and sugars.[5] The concentration of this compound in cooked foods is influenced by cooking temperature, time, and method.[4]

Table 1: this compound Concentrations in Various Cooked Foods

| Food Item | Cooking Method | This compound Concentration (ng/g) |

| Fried Beef | - | 0.64 - 6.44[6] |

| Beef Steak | - | 10.08[7] |

| Lamb Steak | - | up to 877.97[7] |

| Fried Meat | - | 5.1 - 8.3[8] |

| Grilled Chicken Breast | - | 0 - 1.12[9] |

| Grilled Patties (various meats) | - | 0.49 - 1.35[9] |

| Cooked Fish | - | up to 12[2] |

| Cooked Mutton | - | up to 12[2] |

Human exposure has been estimated to range from a few nanograms to several micrograms per person per day.[6][10] Following ingestion, this compound is rapidly absorbed and metabolized, with a fraction excreted in the urine, which can be used as a biomarker of exposure.[2][11] Studies have shown that 1.8-4.9% of an ingested dose of this compound is excreted unchanged in the urine within 12 hours.[11] The daily dose of this compound for individuals on a normal diet has been estimated to range from 0.2 to 2.6 µg.[2]

Metabolism and Bioactivation

This compound itself is not directly genotoxic; it requires metabolic activation to exert its carcinogenic effects.[4][12] This process is primarily initiated by cytochrome P450 (CYP) enzymes in the liver, particularly CYP1A2, which catalyzes the N-hydroxylation of this compound to form N-hydroxy-MeIQx.[4][12][13] While CYP1A2 is the primary enzyme in the liver, extrahepatic activation can be mediated by CYP1A1.[12]

The resulting N-hydroxy-MeIQx can undergo further activation through O-esterification by N-acetyltransferase 2 (NAT2) or sulfotransferases (SULTs).[1][12] This leads to the formation of highly reactive acetoxy or sulfonyloxy esters, which are unstable and spontaneously form electrophilic nitrenium ions.[12] These nitrenium ions can then covalently bind to DNA, forming DNA adducts.[12][14] The rate of this activation is influenced by genetic polymorphisms in NAT2, with "rapid acetylators" showing higher levels of this compound-DNA adduct formation and mutagenesis.[12]

Alternatively, N-hydroxy-MeIQx can be detoxified through glucuronidation.[13]

Human Health Risks

Genotoxicity and Mutagenicity

The primary mechanism of this compound-induced carcinogenicity is its ability to form DNA adducts, which can lead to genetic mutations if not repaired.[14] The major DNA adduct formed is at the C8 position of guanine (dG-C8-MeIQx).[12][14] A minor adduct at the N2 position of guanine has also been identified.[14] These adducts can cause DNA strand breaks and induce mutations, primarily G:C to T:A transversions.[15][16]

In addition to DNA adduct formation, the N-hydroxy metabolite of this compound can also induce oxidative DNA damage.[17] This occurs through a Cu(II)-mediated mechanism that is enhanced by NADH, leading to the formation of reactive oxygen species and oxidative DNA lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG).[17]

Carcinogenicity

Numerous animal studies have demonstrated the carcinogenicity of this compound. In rodents, oral administration of this compound has been shown to induce tumors in various organs, including the liver, Zymbal gland, skin, and clitoral gland in rats, and the liver, lungs, and hematopoietic system in mice.[2][18][19] The development of tumors is dose-dependent.[18]

Table 2: Carcinogenicity of this compound in Animal Models

| Animal Model | Administration Route | Dose | Target Organs for Tumors | Reference |

| F344 Male Rats | Diet | 100, 200, 400 ppm for 56 weeks | Liver, Zymbal glands, Skin | [18] |

| CDF1 Mice | Diet | 0.06% for 84 weeks | Liver, Lungs, Lymphomas/Leukemias | [19] |

| C57Bl/lambda lacZ and c-myc/lambda lacZ Mice | Diet | 0.06% for 30-40 weeks | Liver (hepatocellular carcinoma) | [20] |

| Newborn Male Mice | Intraperitoneal injection | - | Liver (hepatic adenomas) | [2] |

Interestingly, a long-term study in cynomolgus monkeys did not find evidence of this compound carcinogenicity at the tested doses.[21][22] This lack of carcinogenicity was attributed to poor metabolic activation due to the low constitutive expression of CYP1A2 in this species.[21][22]

Epidemiological studies in humans have suggested a possible association between high intake of this compound and an increased risk of colorectal adenoma, lung cancer, and breast cancer.[1][12] However, the evidence in humans is currently considered inadequate to establish a definitive causal link.[2]

Experimental Protocols

Quantification of this compound in Food Samples

A common method for quantifying this compound in cooked food involves solid-phase extraction followed by high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.[8]

Methodology:

-

Sample Preparation: A small sample of the cooked food (e.g., 4 grams) is homogenized.[8]

-

Extraction: The homogenized sample is subjected to solid-phase extraction. One described method uses coupled cartridges of diatomaceous earth and propylsulfonyl silica gel.[8] An internal standard, such as 4,7,8-Trithis compound or 7,8-Dithis compound, is added for accurate quantification.[8]

-

Clean-up: Further clean-up steps may be employed to remove interfering substances.

-

Analysis: The extracted and cleaned sample is analyzed by HPLC with a UV detector or a mass spectrometer.[8]

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

In Vivo Carcinogenicity Bioassay in Rats

The carcinogenic potential of this compound is often evaluated using long-term feeding studies in rodent models.

Methodology:

-

Animal Model: Male Fischer 344 rats are commonly used.[18]

-

Dietary Administration: this compound is incorporated into the diet at various concentrations (e.g., 100, 200, and 400 ppm).[18] A control group receives the basal diet without this compound.

-

Duration: The animals are fed the respective diets for an extended period, for example, 56 weeks.[18]

-

Endpoint Analysis: At the end of the study, the animals are euthanized, and a complete necropsy is performed. Tissues from target organs (e.g., liver, Zymbal glands, skin) are collected, preserved, and examined histopathologically for the presence of benign and malignant tumors.[18]

DNA Adduct Analysis by ³²P-Postlabeling

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

Methodology:

-

DNA Isolation: DNA is extracted and purified from tissues or cells of interest.

-

Enzymatic Digestion: The DNA is enzymatically hydrolyzed to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Normal nucleotides are dephosphorylated by nuclease P1, enriching the adducted nucleotides.

-

³²P-Labeling: The adducted nucleotides are then labeled at the 5'-position with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting.

Signaling Pathways and Molecular Mechanisms

The genotoxic effects of this compound are a consequence of its metabolic activation and subsequent interaction with DNA. The formation of dG-C8-MeIQx adducts can distort the DNA helix, leading to replication errors and mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis.

The cellular response to this compound-induced DNA damage involves the activation of DNA repair pathways. However, if the damage is extensive or the repair mechanisms are deficient, the cell may undergo apoptosis or, alternatively, proliferate with a mutated genome, increasing the risk of cancer.

Conclusion and Future Directions

This compound is a prevalent dietary carcinogen that poses a potential risk to human health. Understanding its sources, metabolic activation, and mechanisms of action is crucial for developing effective strategies to mitigate its adverse effects. Future research should focus on:

-

Human Biomonitoring: Developing more sensitive and specific biomarkers of this compound exposure and effect.

-

Genetic Susceptibility: Further elucidating the role of genetic polymorphisms in enzymes involved in this compound metabolism in modulating individual cancer risk.

-

Chemoprevention: Identifying and evaluating natural and synthetic compounds that can inhibit the formation of this compound during cooking or block its metabolic activation.

-

Low-Dose Effects: Characterizing the health risks associated with chronic, low-dose exposure to this compound, which is most relevant to the general population.

This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals engaged in the study of this compound and other dietary carcinogens. A deeper understanding of these compounds will be instrumental in informing public health policies and developing novel approaches for cancer prevention.

References

- 1. myfoodresearch.com [myfoodresearch.com]

- 2. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. meatscience.org [meatscience.org]

- 4. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Factors affecting the formation and yield of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exposure to heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What’s Lurking in Your Steak? Scientists Detect Hidden Cancer-Linked Chemicals in Popular Meats [en.tums.ac.ir]

- 8. academic.oup.com [academic.oup.com]

- 9. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-DNA adduct formation in rodent and human tissues at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Low dose genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in gpt delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heterocyclic aromatic amines induce DNA strand breaks and cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of Oxidative DNA Damage Induced by a Heterocyclic Amine, 2‐Amino‐3,8‐dimethylimidazo[4,5‐f]quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo mutagenicity and hepatocarcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in bitransgenic c-myc/lambda lacZ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lack of Carcinogenicity of 2‐Amino‐3,8‐dimethylimidazo[4,5‐f]quinoxaline (this compound) in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lack of carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), this compound has been the subject of extensive toxicological research. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME), carcinogenicity, genotoxicity, and mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key toxicological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological processes associated with this compound exposure.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of mutagenic and carcinogenic compounds generated from the Maillard reaction between amino acids, creatine or creatinine, and sugars in protein-rich foods cooked at high temperatures. Among the more than 20 HAAs identified, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) is one of the most abundant and potent mutagens found in the Western diet.[1] Its presence in commonly consumed cooked meats raises concerns about its potential risk to human health. This guide aims to provide a detailed technical resource for professionals in toxicology, pharmacology, and drug development by consolidating the current knowledge on the toxicological properties of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The biological effects of this compound are largely determined by its absorption, distribution, metabolism, and excretion.

Absorption

Following oral ingestion, this compound is rapidly absorbed from the gastrointestinal tract.[2] Studies in both humans and rodents have demonstrated efficient absorption into the bloodstream.[2][3]

Distribution

Once absorbed, this compound is widely distributed throughout the body. The highest concentrations are typically found in the liver and kidneys, which are the primary sites of metabolism and excretion.[2][4] Lower levels have been detected in other tissues, including the colon, pancreas, and lungs.[5][6]

Metabolism: Bioactivation and Detoxification

The metabolism of this compound is a critical determinant of its toxicity, involving a complex interplay between bioactivation and detoxification pathways. The liver is the primary site of this compound metabolism.

Bioactivation: The genotoxicity of this compound is dependent on its metabolic activation to reactive electrophilic intermediates. This process is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, which catalyzes the N-hydroxylation of the exocyclic amino group to form N-hydroxy-MeIQx.[7][8][9] This intermediate can be further activated by N-acetyltransferases (NATs), particularly NAT2, or sulfotransferases (SULTs) to form reactive esters that can covalently bind to DNA, forming DNA adducts.[1]

Detoxification: this compound can also undergo several detoxification reactions. These include direct conjugation of the parent compound or its metabolites with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via SULTs).[5][8] In humans, a major detoxification pathway involves the CYP1A2-mediated oxidation of the 8-methyl group to form 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH).[9][10]

Excretion

This compound and its metabolites are primarily excreted in the urine and feces.[2][11] In humans, a significant portion of an ingested dose is excreted in the urine within 24-48 hours.[3] The profile of urinary metabolites can vary between individuals, reflecting differences in metabolic enzyme activities.[8]

Table 1: Summary of ADME Properties of this compound in Humans and Rats

| Parameter | Human | Rat |

| Absorption | Rapid and efficient from the GI tract[2][3] | Rapid and efficient from the GI tract[2] |

| Distribution | Wide distribution, highest in liver and kidney[5][6] | Wide distribution, highest in liver and kidney[4] |

| Primary Metabolism | CYP1A2-mediated N-hydroxylation and 8-methyl oxidation[8][9] | CYP1A2-mediated N-hydroxylation and ring oxidation[5] |

| Primary Excretion Route | Urine[3][11] | Urine and Feces[2][11] |

| Major Urinary Metabolites | IQx-8-COOH, N-OH-MeIQx-N2-glucuronide, sulfamates, glucuronides[8][9] | Sulfamates, glucuronides, acetylated derivatives[5] |

Carcinogenicity

This compound has been shown to be a multi-organ carcinogen in rodent bioassays.

Carcinogenicity in Rodents

Oral administration of this compound in the diet has been found to induce tumors in both mice and rats.

-

Mice: In CDF1 mice fed a diet containing 0.06% this compound, a significant increase in the incidence of hepatocellular carcinomas was observed in both males and females.[12] Additionally, an increased incidence of lung tumors was seen in females, and lymphomas and leukemias were elevated in both sexes.[12]

-

Rats: In F344 rats, dietary administration of this compound has been shown to induce hepatocellular carcinomas, particularly in males.[13] Other target organs include the Zymbal gland, skin, and clitoral gland.[14]

Table 2: Carcinogenicity of this compound in F344 Rats (56-week study) [13]

| Dietary Concentration (ppm) | Incidence of Hepatocellular Carcinoma (%) | Incidence of Zymbal Gland Squamous Cell Carcinoma (%) |

| 0 | 0 | 0 |

| 100 | 0 | 0 |

| 200 | 45 | 10 |

| 400 | 94 | 56 |

Table 3: Carcinogenicity of this compound in CDF1 Mice (84-week study) [12]

| Treatment | Sex | Incidence of Hepatocellular Carcinoma (%) | Incidence of Lung Tumors (%) | Incidence of Lymphomas and Leukemias (%) |

| Control | Male | 17 | Not significantly different from control | 14 |

| 0.06% this compound | Male | 43 | Not significantly different from control | 38 |

| Control | Female | 0 | 10 | 18 |

| 0.06% this compound | Female | 91 | 43 | 43 |

Genotoxicity

The carcinogenicity of this compound is strongly linked to its genotoxic activity, primarily through the formation of DNA adducts.

Mutagenicity

This compound is a potent mutagen in the Salmonella typhimurium reverse mutation assay (Ames test), particularly in strains TA98 and TA100, which detect frameshift and base-pair substitution mutations, respectively.[15][16] Its mutagenicity is dependent on metabolic activation by a mammalian microsomal fraction (S9).[15]

Table 4: Mutagenicity of this compound in the Ames Test

| Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/µg) | Reference |

| S. typhimurium TA98 | + | High (Potent frameshift mutagen) | [15] |

| S. typhimurium TA100 | + | Moderate (Induces base-pair substitutions) | [15] |

In Vivo Genotoxicity

In vivo studies have confirmed the genotoxic potential of this compound. It induces micronuclei in the bone marrow of mice, indicating its ability to cause chromosomal damage.[17][18]

DNA Adduct Formation

The primary mechanism of this compound-induced genotoxicity is the formation of covalent adducts with DNA. The major adduct formed is N2-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx).[1][19] These adducts can lead to mutations during DNA replication if not repaired. The levels of dG-C8-MeIQx adducts have been shown to be dose-dependent in various tissues of rodents and have also been detected in human tissues.[19][20]

Table 5: this compound-DNA Adduct Levels in Human and Rodent Colon [20]

| Species | Tissue | Mean Adduct Level (adducts/1012 nucleotides) |

| Human | Normal Colon | 26 ± 4 |

| Human | Colon Tumor | Not significantly different from normal |

| Rat (F344) | Colon | 17.1 ± 1 |

| Mouse (B6C3F1) | Colon | 20.6 ± 0.9 |

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of this compound are initiated by its metabolic activation and subsequent interaction with cellular macromolecules, primarily DNA.

Caption: Metabolic activation and detoxification pathways of this compound leading to genotoxicity and carcinogenicity.

Experimental Protocols

Rodent Carcinogenicity Bioassay (Adapted from OECD Guideline 451)

This protocol outlines a long-term carcinogenicity study in rodents to assess the carcinogenic potential of this compound.

References

- 1. aniara.com [aniara.com]

- 2. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Detection and measurement of this compound in human urine after ingestion of a cooked meat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tissue distribution of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in two strains of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Major routes of metabolism of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. An Ultra Performance Liquid Chromatography – Tandem Mass Spectrometry Method for Biomonitoring Cooked Meat Carcinogens and Their Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in human hepatocytes: 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid is a major detoxification pathway catalyzed by cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.umn.edu [experts.umn.edu]

- 11. Disposition and metabolism of the food mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nucro-technics.com [nucro-technics.com]

- 18. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 19. Presence of N2-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx) in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

Meiqx: A Group 2B Carcinogen - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Meiqx) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), this compound is "possibly carcinogenic to humans"[1]. This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong evidence of its genotoxic potential[1]. This technical guide provides a comprehensive overview of the core scientific data related to this compound's carcinogenicity, including its metabolic activation, genotoxicity, and findings from pivotal animal studies. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of toxicology, oncology, and drug development.

Carcinogenicity

IARC Classification

The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B , signifying that it is "possibly carcinogenic to humans"[1][2]. This evaluation is predicated on sufficient evidence from animal studies and strong mechanistic data, although human epidemiological evidence is limited[1].

Animal Carcinogenicity Studies

Oral administration of this compound in the diet has been shown to induce tumors in multiple organs in both mice and rats.

Table 1: Carcinogenicity of this compound in Rodent Models

| Species | Strain | Route of Administration | Dose | Duration | Target Organs and Tumor Types | Reference |

| Rat | Fischer 344 (Male) | Diet | 100 ppm | 56 weeks | Liver (adenomas), Zymbal's gland (papillomas), Skin (papillomas) | [3] |

| Rat | Fischer 344 (Male) | Diet | 200 ppm | 56 weeks | Liver (hepatocellular carcinomas - 45% incidence), Zymbal's gland (squamous cell carcinomas - 10% incidence) | [3] |

| Rat | Fischer 344 (Male) | Diet | 400 ppm | 56 weeks | Liver (hepatocellular carcinomas - 94% incidence), Zymbal's gland (squamous cell carcinomas - 56% incidence) | [3][4] |

| Rat | Fischer 344 (Male & Female) | Diet | 400 ppm | 429 days | Males: Liver (hepatocellular carcinomas), Zymbal's gland (squamous cell carcinomas), Skin (squamous cell carcinomas). Females: Zymbal's gland (squamous cell carcinomas), Clitoral gland (squamous cell carcinomas) | [5] |

| Mouse | CDF1 (Male & Female) | Diet | 600 ppm | 32 weeks | Males: Liver (hepatocellular carcinomas), Lymphomas, Leukemias. Females: Liver (hepatocellular carcinomas), Lung (tumors) | [6] |

Metabolic Activation and Genotoxicity

The carcinogenicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts and leading to mutations.

Metabolic Activation Pathway

The primary pathway for this compound bioactivation involves a two-step process:

-

N-hydroxylation: Cytochrome P450 enzymes, predominantly CYP1A2 in the liver and CYP1A1 in extrahepatic tissues, catalyze the N-hydroxylation of the exocyclic amino group of this compound to form N-hydroxy-Meiqx[4][7].

-

O-esterification: The N-hydroxy-Meiqx intermediate is then further activated by N-acetyltransferases (NAT2 ) or sulfotransferases (SULTs) to form reactive esters[4][8]. These esters are unstable and spontaneously generate a highly reactive nitrenium ion.

The ultimate carcinogenic species, the nitrenium ion, can then covalently bind to DNA bases, primarily at the C8 position of guanine, forming the N-(deoxyguanosin-8-yl)-Meiqx (dG-C8-Meiqx) adduct[4][9].

Genotoxicity Data

This compound is a potent mutagen in various in vitro and in vivo test systems. The formation of DNA adducts is a key initiating event in its mutagenic and carcinogenic activity.

Table 2: Genotoxicity of this compound in Experimental Assays

| Assay System | Model | Dose/Concentration | Endpoint | Result | Reference |

| Ames Test | Salmonella typhimurium TA98 (with S9 mix) | Not specified | Revertant colonies | Strong mutagen | [7] |

| gpt delta transgenic mouse | C57BL/6J | 3 ppm (diet) for 12 weeks | gpt mutant frequency in liver | 1.2-fold increase (not statistically significant) | [10] |

| gpt delta transgenic mouse | C57BL/6J | 30 ppm (diet) for 12 weeks | gpt mutant frequency in liver | 2.3-fold increase | [10] |

| gpt delta transgenic mouse | C57BL/6J | 300 ppm (diet) for 12 weeks | gpt mutant frequency in liver | 8.6-fold increase | [10] |

| lacI transgenic mouse (Big Blue®) | C57BL/6 | 300 ppm (diet) for 12 weeks | lacI mutant frequency in liver and colon | Significant increase, greater in females | [7] |

| DNA Adduct Formation | F344 Rat Liver | 400 ppm (diet) for 4 weeks | dG-C8-Meiqx adducts | ~110 adducts per 107 nucleotides | [11] |

Experimental Protocols

Rodent Carcinogenicity Bioassay

This protocol provides a general framework for assessing the carcinogenicity of this compound in a rat model.

Methodology:

-

Animal Model: Fischer 344 (F344) rats are commonly used.

-

Administration: this compound is incorporated into the standard diet at various concentrations (e.g., 100, 200, 400 ppm)[3][4].

-

Endpoints: The primary endpoints are the incidence, multiplicity, and latency of tumors in various organs, as determined by gross and microscopic pathological examination[3][4].

³²P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify this compound-DNA adducts.

Methodology:

-

DNA Isolation: DNA is extracted from the target tissue (e.g., liver) of this compound-exposed animals.

-

Enzymatic Digestion: The DNA is digested to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Adducted nucleotides are enriched, often by nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky adducted ones.

-

³²P-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[11][12][13].

-

Quantification: Adduct levels are quantified by measuring the radioactivity of the adduct spots/peaks and are typically expressed as adducts per 10⁷ or 10⁸ nucleotides[11][12].

Quantification of this compound in Food Matrices

Accurate quantification of this compound in cooked foods is crucial for exposure assessment. HPLC coupled with tandem mass spectrometry (MS/MS) is a common analytical method.

Methodology:

-

Sample Preparation: A homogenized food sample (e.g., cooked beef) undergoes extraction, often using a solid-phase extraction (SPE) method to isolate and concentrate the heterocyclic amines[14].

-

Chromatographic Separation: The extract is injected into an HPLC system, where this compound is separated from other components on a reversed-phase column.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization - ESI) and specific precursor-to-product ion transitions are monitored in selected reaction monitoring (SRM) mode for high selectivity and sensitivity[14].

-

Quantification: The concentration of this compound is determined by comparing the signal intensity to a calibration curve generated from standards, often using a stable isotope-labeled internal standard to correct for matrix effects and extraction losses[14].

Implications for Drug Development and Risk Assessment

The understanding of this compound's carcinogenic mechanisms holds several implications for drug development and human health risk assessment:

-

CYP1A2 and NAT2 as Biomarkers: Polymorphisms in the CYP1A2 and NAT2 genes can influence an individual's susceptibility to the carcinogenic effects of this compound. These enzymes could be considered as biomarkers for risk assessment[4].

-

Chemoprevention Strategies: The metabolic activation pathway presents targets for chemopreventive agents. For instance, inhibitors of CYP1A2 could potentially reduce the formation of the ultimate carcinogen.

-

Drug Metabolism Interactions: Drugs that are substrates, inhibitors, or inducers of CYP1A2 may interact with the metabolism of this compound, altering its carcinogenic potential. This is a relevant consideration in preclinical and clinical drug development.

-

Low-Dose Extrapolation: Studies on the low-dose carcinogenicity of this compound are crucial for human health risk assessment, as dietary exposure is typically at low levels. The non-linear dose-response observed in some studies suggests the possibility of a threshold for its carcinogenic effects, which has significant regulatory implications[3][4].

Conclusion

This compound is a well-characterized Group 2B carcinogen that induces tumors in multiple organs in animal models. Its carcinogenicity is driven by a clear mechanism of metabolic activation to a DNA-reactive species, leading to the formation of mutagenic DNA adducts. The quantitative data from carcinogenicity and genotoxicity studies, along with established experimental protocols, provide a solid foundation for further research into its role in human cancer, the development of preventative strategies, and the assessment of risks associated with dietary exposure. The signaling pathways and experimental workflows presented herein offer a visual guide to these complex processes, aiding researchers in this critical area of study.

References

- 1. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS | | Теория и практика переработки мяса [meatjournal.ru]

- 3. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. biotoxicity.com [biotoxicity.com]

- 9. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC [pubmed.ncbi.nlm.nih.gov]

- 10. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ³²P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cyberleninka.ru [cyberleninka.ru]

- 13. researchgate.net [researchgate.net]

- 14. Lack of Hepatocarcinogenicity of Combinations of Low Doses of 2-amino-3, 8-dimethylimidazo[4,5- f ]quinoxaline and Diethylnitrosamine in Rats: Indication for the Existence of a Threshold for Genotoxic Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and Disposition of MeIQx in Humans: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the bioavailability and disposition of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in humans. This compound, a heterocyclic aromatic amine formed during the cooking of meat, is a potent mutagen and a suspected human carcinogen.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for assessing its carcinogenic risk and for the development of potential risk mitigation strategies.

Executive Summary

Studies in human volunteers have demonstrated that this compound is rapidly absorbed orally, with peak plasma concentrations occurring within one hour of administration.[1] The compound is extensively distributed throughout the body and is subject to significant metabolism, primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme.[2] Less than 5% of the administered dose is excreted unchanged in the urine. The primary route of elimination is through urinary excretion of various metabolites.[3][4] A notable interindividual variability in the metabolism and disposition of this compound has been observed.[3][4]

Pharmacokinetics

Following oral administration, this compound is quickly absorbed from the gastrointestinal tract.[1] Pharmacokinetic analyses in healthy human volunteers have revealed a rapid distribution phase and a plasma elimination half-life of approximately 3.5 hours.[1][5] However, some studies have noted considerable differences in absorption, particularly in individuals with compromised pancreatic function, suggesting that underlying health conditions can influence the bioavailability of this compound.[1]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [1] |

| Plasma Elimination Half-life (t1/2) | ~3.5 hours | [1][5] |

Metabolism

The metabolism of this compound in humans is a complex process involving both Phase I and Phase II enzymatic reactions, with CYP1A2 playing a central role in its bioactivation and detoxification.[2][6][7]

Metabolic Activation

The initial and critical step in the metabolic activation of this compound is the N-oxidation of the exocyclic amino group, catalyzed by CYP1A2, to form the genotoxic metabolite 2-(hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline (N-OH-MeIQx).[3][4] This reactive intermediate can covalently bind to DNA, forming adducts that can lead to mutations and potentially initiate carcinogenesis.[8]

Detoxification Pathways

Humans possess several detoxification pathways to mitigate the harmful effects of this compound. The most prominent detoxification route is the oxidation of the 8-methyl group, also mediated by CYP1A2, to form 2-amino-8-(hydroxymethyl)-3-methylimidazo[4,5-f]quinoxaline (8-CH2OH-MeIQx), which is further oxidized to 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH).[2][9][10] IQx-8-COOH is the most abundant metabolite of this compound found in human urine.[2][5]

Phase II conjugation reactions also play a significant role in this compound detoxification. The parent compound and its metabolites can be conjugated with glucuronic acid or sulfate to form more water-soluble and readily excretable products.[3][4] Identified Phase II metabolites include N2-(β-1-glucosiduronyl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound-N2-Gl) and N2-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid (this compound-N2-SO3-).[3][4] The genotoxic N-OH-MeIQx can also be detoxified through glucuronidation to form N2-(β-1-glucosiduronyl)-N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (NOH-MeIQx-N2-Gl).[3][4][11]

Excretion

The primary route of elimination for this compound and its metabolites is via the urine.[3][4] Studies involving the administration of 14C-labeled this compound to human volunteers showed that the amount of the dose excreted in urine ranged from 20.2% to 58.6% over 24 hours, with unmetabolized this compound accounting for only 0.7% to 2.8% of the dose.[3] This indicates extensive metabolism prior to excretion.

Table 2: Urinary Excretion of this compound and its Major Metabolites in Humans (% of Administered Dose)

| Compound | Range (% of Dose) | Reference |

| Unchanged this compound | 0.7 - 2.8 | [3] |

| This compound-N2-Glucuronide (this compound-N2-Gl) | 1.6 - 6.3 | [4] |

| This compound-N2-Sulfamate (this compound-N2-SO3-) | 0.6 - 3.1 | [4] |

| NOH-MeIQx-N2-Glucuronide (NOH-MeIQx-N2-Gl) | 1.4 - 10.0 | [4] |

| 8-CH2OH-MeIQx | 1.0 - 4.4 | [4] |

| 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH) | 25 - 50 (of recovered 14C/ml urine) | [1][5] |

| Unidentified Metabolite | 7.6 - 28.0 | [3][4] |

Note: There is a large interindividual variation in the excretion of this compound and its metabolites.[3][4]

Experimental Protocols

Human Volunteer Study for Metabolism and Pharmacokinetics

Objective: To investigate the metabolism and pharmacokinetics of a dietary equivalent dose of this compound in healthy human volunteers.

Methodology:

-

Subjects: Healthy male and female volunteers were recruited. Exclusion criteria included smoking, regular medication use, and high consumption of grilled meats.

-

Dosing: Subjects were administered a single oral dose of 14C-labeled this compound.

-

Sample Collection: Blood samples were collected at various time points post-dosing to determine plasma pharmacokinetics. Urine was collected over a 24-hour period to analyze for this compound and its metabolites.[1]

-

Sample Analysis: Plasma concentrations of this compound were quantified using accelerator mass spectrometry (AMS).[1] Urinary metabolites were separated by high-performance liquid chromatography (HPLC) and identified by on-line UV spectroscopy and HPLC-mass spectrometry (HPLC-MS).[3]

In Vitro Metabolism using Human Hepatocytes

Objective: To characterize the metabolic pathways of this compound in a relevant human cell model.

Methodology:

-

Cell Culture: Primary human hepatocytes were cultured.

-

Incubation: Hepatocytes were incubated with this compound at concentrations relevant to human exposure.

-

Metabolite Extraction: At the end of the incubation period, the cell culture medium and cell lysates were collected, and metabolites were extracted.

-

Metabolite Identification: Metabolites were characterized using UV and mass spectroscopy. Novel metabolites were further characterized by 1H NMR spectroscopy.[8][9][10]

Conclusion

The disposition of this compound in humans is characterized by rapid absorption, extensive metabolism primarily driven by CYP1A2, and efficient urinary excretion of metabolites. While detoxification pathways are prominent, the formation of the genotoxic N-OH-MeIQx metabolite underscores the potential carcinogenic risk associated with this compound exposure. The significant interindividual variability in this compound metabolism highlights the need for further research to identify the genetic and environmental factors that influence an individual's susceptibility to the adverse effects of this dietary mutagen. This detailed understanding of this compound ADME is fundamental for developing robust risk assessments and for guiding public health recommendations regarding the consumption of well-done cooked meats.

References

- 1. The disposition of the dietary mutagen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in healthy and pancreatic cancer compromised humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jfrm.ru [jfrm.ru]

- 8. experts.umn.edu [experts.umn.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in human hepatocytes: 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid is a major detoxification pathway catalyzed by cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

The Genotoxicity of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a prevalent heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. This compound is a potent mutagen and has been classified as a Group 2B carcinogen, possibly carcinogenic to humans, by the International Agency for Research on Cancer (IARC). This document details the metabolic activation pathways of this compound, its interaction with DNA to form adducts, and the subsequent cellular responses, including DNA repair and apoptosis. Detailed experimental protocols for key genotoxicity assays—the Ames test, the comet assay, and the in vivo micronucleus test—are provided to facilitate the assessment of this compound and other HAAs. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, logical representations of the complex processes involved in this compound-induced genotoxicity. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development investigating the mechanisms of HAA-induced carcinogenesis and developing strategies for risk assessment and mitigation.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of mutagenic and carcinogenic compounds formed in protein-rich foods cooked at high temperatures. Among these, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) is one of the most abundant and well-studied. Human exposure to this compound is a significant concern due to its potent genotoxic effects, which are believed to be the primary mechanism underlying its carcinogenicity. Understanding the molecular mechanisms of this compound genotoxicity is crucial for assessing human cancer risk and for the development of potential chemopreventive agents.

This guide provides an in-depth examination of the genotoxic properties of this compound, focusing on its metabolic activation, DNA adduct formation, and the cellular consequences of this DNA damage.

Metabolic Activation of this compound

This compound itself is not genotoxic; it requires metabolic activation to exert its mutagenic effects. This bioactivation process is a multi-step enzymatic cascade primarily occurring in the liver, but also in other tissues.

The initial and critical step is the N-hydroxylation of the exocyclic amino group of this compound, predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and to a lesser extent, CYP1A1. This reaction forms the N-hydroxy-MeIQx metabolite.

Subsequently, the N-hydroxy-MeIQx undergoes O-esterification, a reaction that can be catalyzed by two main enzyme families: N-acetyltransferases (NATs) and sulfotransferases (SULTs). O-acetylation by NAT2 is a major pathway, leading to the formation of N-acetoxy-MeIQx. This ester is highly unstable and spontaneously breaks down to form a highly reactive electrophilic nitrenium ion. This nitrenium ion is the ultimate carcinogen that readily reacts with nucleophilic sites in DNA, primarily the C8 position of guanine.

The Discovery and Characterization of MeIQx: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) that has garnered significant attention in the scientific community due to its mutagenic and carcinogenic properties. First identified in cooked beef, this compound is formed during the high-temperature cooking of protein-rich foods through the Maillard reaction. Its widespread presence in the human diet and its potential health risks have made it a subject of extensive research. This technical guide provides a comprehensive overview of the initial studies on the discovery and characterization of this compound, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Discovery and Initial Identification

The journey to identify this compound began with the observation of potent mutagenic activity in cooked meats. The isolation and identification of this compound were first reported by Kasai et al. in 1981. The structure of this compound was elucidated using proton nuclear magnetic resonance and high-resolution mass spectral analysis and was subsequently confirmed by chemical synthesis[1]. This seminal work laid the foundation for future research into the occurrence, metabolism, and toxicology of this compound.

Quantification of this compound in Food Products

Following its discovery, a critical area of research has been the quantification of this compound in various cooked food products. These studies are essential for assessing human exposure and understanding the conditions that favor its formation.

Table 1: Concentration of this compound in Various Cooked Meats

| Food Product | Cooking Method | This compound Concentration (ng/g) | Reference |

| Fried Ground Beef | - | 1.0 | [1] |

| Fried Beef Patty 1 | - | 2.4 | |

| Fried Beef Patty 2 | - | 1.3 | |

| Beef Steak | Restaurant Prepared | Up to 14 (total HAAs) | [2] |

Experimental Protocols

Extraction and Quantification of this compound from Meat Samples

This protocol outlines the common steps for extracting and quantifying this compound from cooked meat, primarily utilizing solid-phase extraction (SPE) followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

a. Sample Preparation and Homogenization:

-